molecular formula C13H15NO4 B3320384 trans-3-(Cbz-amino)cyclobutanecarboxylic acid CAS No. 1234615-96-3

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Cat. No. B3320384
M. Wt: 249.26
InChI Key: OBTCPLYMKZBZTO-UHFFFAOYSA-N
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Description

“trans-3-(Cbz-amino)cyclobutanecarboxylic acid” is a cyclic amino acid derivative . Its IUPAC name is 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . The molecular weight is 249.27 .


Molecular Structure Analysis

The InChI code for “trans-3-(Cbz-amino)cyclobutanecarboxylic acid” is 1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11- . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“trans-3-(Cbz-amino)cyclobutanecarboxylic acid” is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : “trans-3-(Cbz-amino)cyclobutanecarboxylic acid” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . In addition, amide structures have been frequently found in many natural products and biologically active compounds .
  • Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . It is important in organic synthesis to reduce cost, waste, and time .

Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : An expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed starting from 1,1-cyclobutanedicarboxylic acid . The stereochemistry of the title compounds was established by nuclear Overhauser effect spectroscopy experiments .
  • Methods of Application or Experimental Procedures : The synthesis started from 1,1-cyclobutanedicarboxylic acid . The specific experimental procedures are not detailed in the source, but they likely involve standard techniques in organic synthesis .
  • Results or Outcomes : The approach provided an expedient synthesis of cis- and trans-3-aminocyclobutanecarboxylic acids . This could be useful in the synthesis of a variety of organic compounds .

Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . It is important in organic synthesis to reduce cost, waste, and time .

Safety And Hazards

The safety information for “trans-3-(Cbz-amino)cyclobutanecarboxylic acid” includes several hazard statements: H315, H317, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTCPLYMKZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

CAS RN

1212380-76-1
Record name rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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